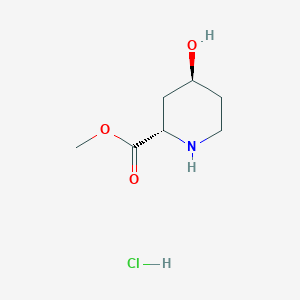

methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride

Descripción general

Descripción

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is characterized by its piperidine ring, which is a six-membered ring containing one nitrogen atom, and a carboxylate ester group. The hydrochloride form enhances its solubility in water, making it more versatile for different applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with commercially available piperidine derivatives.

Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring can be achieved through various hydroxylation reactions, such as using osmium tetroxide or other oxidizing agents.

Esterification: The carboxylate ester group is introduced via esterification reactions, typically using methanol and an acid catalyst.

Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as thionyl chloride for chlorination or phosphorus tribromide for bromination.

Major Products

Oxidation: Formation of 4-oxopiperidine-2-carboxylate derivatives.

Reduction: Formation of 4-hydroxypiperidine-2-methanol derivatives.

Substitution: Formation of 4-halogenated piperidine-2-carboxylate derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the production of enantiomerically pure compounds, which are crucial in drug development.

Pharmaceutical Development

This compound is integral to synthesizing pharmaceuticals, particularly:

- ACE Inhibitors : It acts as a precursor in developing drugs that regulate blood pressure.

- Antibiotics : Its derivatives have shown potential in enhancing antibiotic efficacy.

Case Study: ACE Inhibition

A comparative study on various derivatives of this compound demonstrated its moderate ACE inhibitory activity with an IC50 of 0.07 µM. Modifications to the compound resulted in enhanced activity, with some derivatives achieving IC50 values as low as 0.0076 µM.

| Compound | IC50 (µM) | Notes |

|---|---|---|

| Parent Compound | 0.07 | Moderate inhibition |

| Derivative A | 0.011 | Enhanced activity |

| Derivative B | 0.0076 | Highest potency |

Biological Studies

The compound is utilized in studying enzyme mechanisms and protein-ligand interactions due to its ability to form hydrogen bonds and ionic interactions with biological targets.

Neuroprotective Effects

Recent research has indicated that related compounds exhibit neuroprotective properties against oxidative stress-induced neuronal damage. These findings suggest potential therapeutic applications for neurodegenerative diseases.

Industrial Applications

In addition to its role in pharmaceuticals, this compound is used in the production of agrochemicals and other industrial chemicals, where its chiral nature is beneficial for creating specific active ingredients.

Mecanismo De Acción

The mechanism of action of methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, modulating their activity. The piperidine ring can mimic natural substrates or inhibitors, allowing it to bind to biological targets effectively.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: Similar structure but with a five-membered pyrrolidine ring instead of a six-membered piperidine ring.

Methyl (2S,4S)-4-hydroxyproline hydrochloride: Contains a proline ring, which is a derivative of pyrrolidine with an additional carboxyl group.

Uniqueness

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride is unique due to its specific stereochemistry and the presence of both hydroxyl and ester functional groups, which provide distinct reactivity and biological activity compared to similar compounds.

This compound’s versatility and unique properties make it a valuable tool in various scientific and industrial applications

Actividad Biológica

Methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology. Its unique structural properties contribute to a variety of biological activities, particularly in the modulation of neurotransmitter systems and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: CHClNO

- Molecular Weight: Approximately 195.65 g/mol

- Structure: The compound features a piperidine ring with a hydroxyl group at the 4-position and a carboxylate ester at the 2-position, which is crucial for its biological interactions.

This compound interacts with various biological targets, primarily neurotransmitter receptors. Notably, it has been shown to affect:

- Glutamate Receptors: The compound exhibits binding affinity to ionotropic glutamate receptors, particularly the kainate subtype. This interaction can modulate synaptic transmission and has implications for neuroprotective strategies in neurodegenerative diseases.

- Neurotransmitter Systems: Research indicates that the compound may influence dopamine and serotonin pathways, suggesting its potential role in treating mood disorders and other psychiatric conditions .

In Vitro Studies

In vitro studies have demonstrated several key biological activities:

- Neuroprotective Effects: this compound has been observed to reduce oxidative stress in neuronal cells, which is crucial for protecting against neurodegeneration .

- Anti-inflammatory Activity: The compound significantly decreases levels of inflammatory mediators such as TNF-α and IL-1β, indicating its potential use in inflammatory disorders .

In Vivo Studies

In vivo studies further elucidate the compound's therapeutic potential:

- Animal Models: In murine models of Alzheimer’s disease, administration of the compound showed a reduction in amyloid-beta plaque formation and improved cognitive function .

- Dosage and Efficacy: A study reported that doses as low as 30 mg/kg provided substantial neuroprotective effects without significant toxicity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds.

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| (2R,4R)-Methyl 4-hydroxypiperidine-2-carboxylate | CHNO | Neurotransmitter modulation |

| (2S,4R)-Methyl 4-hydroxyproline | CHNO | Antimicrobial properties |

| (2R,4S)-Methyl 4-hydroxyphenylpiperidine | CHNO | Potential analgesic effects |

Case Study 1: Neuroprotection in Alzheimer's Disease

A study focused on the effects of this compound in an Alzheimer's disease model demonstrated significant reductions in amyloid-beta levels and improvements in memory tasks. This suggests that the compound could be a promising candidate for further development in Alzheimer’s therapeutics .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the compound was tested for its anti-inflammatory properties using lipopolysaccharide (LPS)-induced inflammation models. Results indicated that treatment with this compound led to decreased expression of pro-inflammatory cytokines .

Propiedades

IUPAC Name |

methyl (2S,4S)-4-hydroxypiperidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-4-5(9)2-3-8-6;/h5-6,8-9H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZQYALUPYHIFSA-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CCN1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.